Topoisomerase I Inhibitor Potency: DXd vs. MMAE Mechanism and Target Engagement
The payload Dxd in Val-Cit-PAB-DEA-Dxd is a topoisomerase I inhibitor, whereas the most common comparator Val-Cit-PAB-MMAE uses monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor [1]. In biochemical assays, the exatecan derivative DXd demonstrates approximately 10-fold higher topoisomerase I inhibitory activity compared to SN-38 (the active metabolite of irinotecan) [2]. This mechanistic distinction is critical for selecting payloads effective against tumor types with varying resistance profiles to microtubule inhibitors.
| Evidence Dimension | Topoisomerase I inhibitory activity |
|---|---|
| Target Compound Data | DXd: 10-fold more potent than SN-38 |
| Comparator Or Baseline | SN-38 (topoisomerase I inhibitor) |
| Quantified Difference | 10-fold greater potency |
| Conditions | In vitro topoisomerase I inhibition assay |
Why This Matters
This quantitative difference informs payload selection when designing ADCs for cancers that have developed resistance to tubulin inhibitors or require a DNA damage mechanism for synergy.
- [1] Adooq. Val-Cit-PAB-MMAE. Product Datasheet. https://www.adooq.com/datasheet/A20808 View Source
- [2] BOC Sciences. Exatecan Mesylate in ADCs: A New Topo I Inhibitor. Resource Article. 2020. View Source
